REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([CH2:12][CH3:13])([CH2:10][CH3:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[S-:14][C:15]#[N:16].[K+]>>[CH2:10]([C:4]([CH2:12][CH3:13])([CH2:3][CH2:2][S:14][C:15]#[N:16])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:11] |f:1.2|
|
Name
|
ethyl 4-chloro-2,2-diethylbutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC(C(=O)OCC)(CC)CC
|
Name
|
potassium thiocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)OCC)(CCSC#N)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |